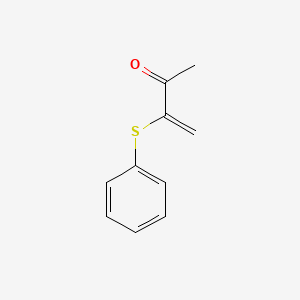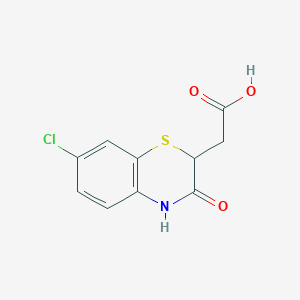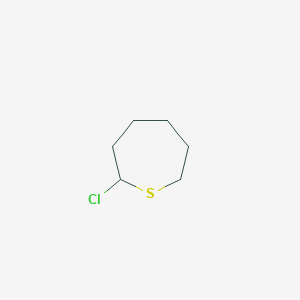![molecular formula C16H11NS B14713400 11-Methyl[1]benzothieno[3,2-g]isoquinoline CAS No. 23436-75-1](/img/structure/B14713400.png)
11-Methyl[1]benzothieno[3,2-g]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methyl1benzothieno[3,2-g]isoquinoline is a heterocyclic compound with the molecular formula C16H11NS It is a member of the isoquinoline family, which are fused ring compounds containing a benzene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl1benzothieno[3,2-g]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of metal catalysts to facilitate the cyclization process. For example, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid can yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of 11-Methyl1benzothieno[3,2-g]isoquinoline may involve large-scale synthesis using similar cyclization reactions. The use of environmentally friendly catalysts and solvent systems is often preferred to minimize the production of harmful by-products and to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
11-Methyl1benzothieno[3,2-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Bromination can be achieved using bromine in nitrobenzene.
Major Products
The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted isoquinolines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
11-Methyl1benzothieno[3,2-g]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for their anti-malarial and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 11-Methyl1benzothieno[3,2-g]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A similar compound with a benzene ring fused to a pyridine ring.
Isoquinoline: Another similar compound with a benzene ring fused to a pyridine ring, but with different substitution patterns.
Benzothienoisoquinoline: Compounds with similar structures but different substituents on the rings.
Uniqueness
11-Methyl1benzothieno[3,2-g]isoquinoline is unique due to its specific substitution pattern and the presence of a sulfur atom in the thieno ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
23436-75-1 |
|---|---|
Fórmula molecular |
C16H11NS |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
11-methyl-[1]benzothiolo[3,2-g]isoquinoline |
InChI |
InChI=1S/C16H11NS/c1-10-14-9-17-7-6-11(14)8-13-12-4-2-3-5-15(12)18-16(10)13/h2-9H,1H3 |
Clave InChI |
WCHKFCJHZPOZPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=NC=CC2=CC3=C1SC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



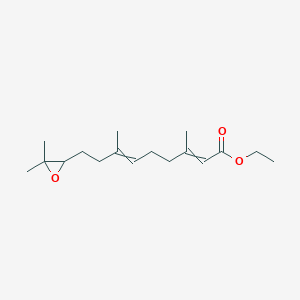


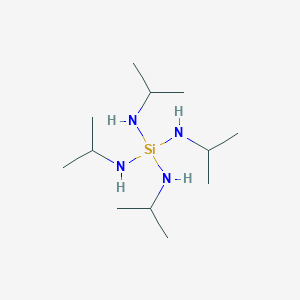
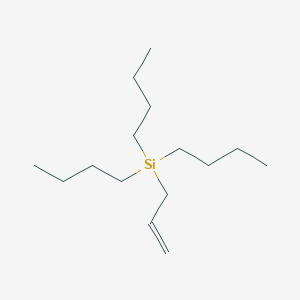
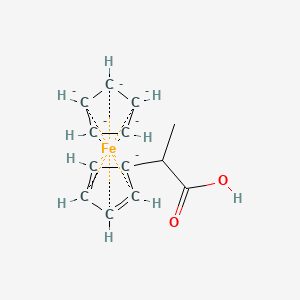

![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
